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molecular formula C20H23NO B8505413 5-(3-Methoxyphenyl)-1-(2-phenylethyl)-1,2,3,6-tetrahydropyridine CAS No. 83010-48-4

5-(3-Methoxyphenyl)-1-(2-phenylethyl)-1,2,3,6-tetrahydropyridine

Cat. No. B8505413
M. Wt: 293.4 g/mol
InChI Key: NXMVPVJENMIBDA-UHFFFAOYSA-N
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Patent
US04382942

Procedure details

A mixture of 5 g of 3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine hydrochloride, 100 ml of acetone, 7 g of sodium carbonate and 3.5 ml of phenethyl bromide was refluxed for 16 hours and was filtered. The filtrate was evaporated to dryness and the residue was chromatographed over silica gel. The elution with a 7-3 cyclohexane-ethyl acetate mixture yielded 6.2 g of 3-(3-methoxyphenyl)-1-phenethyl-1,2,5,6-tetrahydropyridine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]([C:10]2[CH2:11][NH:12][CH2:13][CH2:14][CH:15]=2)[CH:7]=[CH:8][CH:9]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH2:22](Br)[CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>CC(C)=O>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([C:10]2[CH2:11][N:12]([CH2:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH2:13][CH2:14][CH:15]=2)[CH:7]=[CH:8][CH:9]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.COC=1C=C(C=CC1)C=1CNCCC1
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(CC1=CC=CC=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel
WASH
Type
WASH
Details
The elution with a 7-3 cyclohexane-ethyl acetate mixture

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1CN(CCC1)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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